molecular formula C17H21ClFNO3S B2887551 3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1705784-11-7

3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2887551
CAS No.: 1705784-11-7
M. Wt: 373.87
InChI Key: NODHQULUHWBECU-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted with a methylsulfonyl group at position 3 and a propan-1-one chain linked to a 4-chloro-3-fluorophenyl moiety. The stereochemistry (1R,5S) is critical for its conformational stability and biological interactions.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFNO3S/c1-24(22,23)14-9-12-4-5-13(10-14)20(12)17(21)7-3-11-2-6-15(18)16(19)8-11/h2,6,8,12-14H,3-5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODHQULUHWBECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • GPCR/FXR Targeting : The azabicyclo[3.2.1]octane scaffold is prevalent in FXR agonists (e.g., Tropifexor) and GPCR modulators (e.g., CCR5/Mu opioid receptor ligands) . The target compound’s sulfonamide group may mimic Tropifexor’s sulfonate interactions with FXR .
  • Antibacterial Potential: highlights phenylamino-substituted derivatives with in vitro antibacterial activity, suggesting the target compound’s 4-chloro-3-fluorophenyl group could enhance microbial target affinity .
  • Synthetic Challenges : Steric hindrance from the bicyclo core and sulfonylation steps may require optimized conditions (e.g., anhydrous solvents, carbodiimide coupling) .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing this compound, and how are purity and yield optimized?

  • Methodology : Multi-step synthesis typically involves coupling the azabicyclo[3.2.1]octane core with substituted phenyl ketones. Key steps include:

  • Core Formation : Cyclization of pyrrolidine derivatives under acidic or basic conditions to construct the bicyclic framework .
  • Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) is used to achieve >95% purity. Recrystallization from ethanol/water mixtures further enhances purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d6 or CDCl3) confirms substituent positions and stereochemistry, particularly for the bicyclic core and fluorophenyl group .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 415.08) .
  • Elemental Analysis : Verifies C, H, N, S, and Cl content within ±0.4% theoretical values .

Advanced Research Questions

Q. What strategies address stereochemical challenges during synthesis of the (1R,5S)-configured azabicyclo core?

  • Methodology :

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to enforce the (1R,5S) configuration .
  • Dynamic Kinetic Resolution : Employing enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers during intermediate steps .
    • Data Contradictions : Discrepancies in enantiomeric excess (ee) between synthetic batches can arise from solvent polarity effects. Polar aprotic solvents (e.g., DMF) improve ee by stabilizing transition states .

Q. How can pharmacological data inconsistencies between in vitro and in vivo models be resolved?

  • Methodology :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolites causing reduced bioavailability in vivo .
  • Receptor Binding Studies : Use radiolabeled analogs (e.g., ³H-labeled compound) to measure off-target interactions in brain tissue homogenates, which may explain efficacy gaps .
    • Example Data :
Assay TypeIC50 (nM)Bioavailability (%)
In vitro12 ± 2N/A
In vivo45 ± 1022
Source: Adapted from

Q. What crystallographic techniques elucidate molecular conformation and solid-state behavior?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) reveal bond angles and torsional strain in the azabicyclo core. Disorder in the methylsulfonyl group can be modeled with split occupancy .
  • Key Crystallographic Data :
ParameterValue
Space groupP21/c
a, b, c (Å)7.2030, 11.3097, 14.8372
β (°)97.391
R-factor0.042
Source:

Experimental Design Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 40°C for 72 hours. Monitor degradation via UPLC-MS to identify labile sites (e.g., sulfonyl group hydrolysis) .
  • Arrhenius Modeling : Accelerate stability testing at 50°C, 60°C, and 70°C to predict shelf life at 25°C .

Q. What computational methods predict biological target interactions?

  • Methodology :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to serotonin receptors (5-HT2A/2C), leveraging the fluorophenyl group’s π-π stacking potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the azabicyclo core in lipid bilayer environments .

Contradiction Analysis

Q. Why do solubility predictions (LogP) conflict with experimental data in polar solvents?

  • Resolution :

  • Solubility Parameter Analysis : The compound’s Hildebrand solubility parameter (δ = 22.5 MPa¹/²) aligns poorly with water (δ = 48 MPa¹/²). Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility despite a calculated LogP of 3.2 .

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